4-(Perfluorohexyl)aniline

Description

The exact mass of the compound 4-(Perfluorohexyl)aniline is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-(Perfluorohexyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Perfluorohexyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

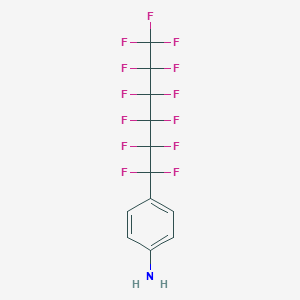

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIGJIYYJLAXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567023 | |

| Record name | 4-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139613-90-4 | |

| Record name | 4-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Perfluorohexyl)aniline synthesis protocols

An In-depth Technical Guide to the Synthesis of 4-(Perfluorohexyl)aniline

Authored by a Senior Application Scientist

Introduction

4-(Perfluorohexyl)aniline is a fluorinated organic compound characterized by an aniline core—a phenyl ring attached to an amino group—and a C6 perfluorinated alkyl chain at the para-position. The presence of the electron-rich amino group and the highly electronegative, lipophobic perfluorohexyl chain imparts a unique combination of properties. This molecular architecture makes it a valuable intermediate and building block in various advanced applications, including the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers and surfactants. The pronounced effects of the perfluoroalkyl moiety on the electronic nature, solubility, and metabolic stability of parent molecules drive the continued interest in developing efficient and scalable synthetic routes to this and related compounds.

This guide provides an in-depth examination of the core synthetic methodologies for preparing 4-(perfluorohexyl)aniline, focusing on the causality behind experimental choices, field-proven protocols, and critical safety considerations.

Synthesis via Reduction of 4-(Perfluorohexyl)nitrobenzene

A foundational and highly reliable strategy for the synthesis of aromatic amines is the reduction of the corresponding nitroarene. This two-step approach first introduces the perfluoroalkyl chain to a nitrobenzene scaffold, followed by a reduction of the nitro group to the target amine. This method is advantageous due to the commercial availability of starting materials and the high efficiency of the final reduction step.

Principle and Rationale

The core of this pathway lies in the robust and well-understood chemistry of nitro group reduction. The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily reduced to an amino group (-NH₂) using various reagents. Catalytic hydrogenation is often the method of choice in industrial and laboratory settings due to its high yield, clean conversion, and the generation of water as the only byproduct. Catalysts like palladium on carbon (Pd/C) are highly effective at facilitating the addition of hydrogen across the nitrogen-oxygen bonds.

The precursor, 4-(perfluorohexyl)nitrobenzene, can be synthesized via copper-mediated coupling reactions similar to those described in subsequent sections, by coupling a perfluorohexyl halide with 4-iodonitrobenzene.

Experimental Protocol: Reduction Step

Objective: To reduce 4-(perfluorohexyl)nitrobenzene to 4-(perfluorohexyl)aniline via catalytic hydrogenation.

Step-by-Step Methodology:

-

Reactor Setup: A solution of 4-(perfluorohexyl)nitrobenzene (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) is prepared in a hydrogenation vessel.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution (typically 1-5 mol%). The vessel is then sealed.

-

Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas (H₂), often by evacuating and backfilling the system multiple times. The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically from a balloon or a pressurized reactor) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This process usually takes 3 to 12 hours.[1]

-

Work-up: Upon completion, the hydrogen atmosphere is carefully vented and replaced with an inert gas like nitrogen or argon. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude 4-(perfluorohexyl)aniline, which can be further purified by column chromatography if necessary.

Data Summary

| Parameter | Value / Condition | Rationale |

| Reducing Agent | H₂ gas | Clean, efficient, and produces water as the main byproduct. |

| Catalyst | 10% Pd/C | Highly active and standard for nitro group reductions.[1] |

| Solvent | Methanol or Ethyl Acetate | Good solubility for the substrate and compatible with hydrogenation. |

| Temperature | 20-25 °C (Room Temp.) | The reaction is typically exothermic and proceeds efficiently without heating. |

| Reaction Time | 3 - 12 hours | Dependent on scale and catalyst loading. |

| Typical Yield | >95% | This reduction is generally a high-yielding transformation.[1] |

Workflow Diagram

Caption: Two-step synthesis of 4-(perfluorohexyl)aniline via a nitroarene intermediate.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classical, copper-mediated cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It remains a relevant and powerful method, particularly for fluoroalkyl-substituted aromatics, despite often requiring harsh reaction conditions.

Principle and Rationale

This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric or catalytic copper.[2] For the synthesis of 4-(perfluorohexyl)aniline, this typically involves the reaction of 4-iodoaniline with perfluorohexyl iodide. The mechanism is believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the perfluoroalkyl halide, followed by reductive elimination to form the C-N bond. The use of a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.

A classical procedure for a similar, longer-chain analog involves reacting perfluorooctyl iodide with 4-iodoaniline using copper powder in DMSO at 120°C.[3]

Experimental Protocol

Objective: To synthesize 4-(perfluorohexyl)aniline via a copper-mediated Ullmann coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add copper powder (2.0 eq), 4-iodoaniline (1.0 eq), and perfluorohexyl iodide (1.5 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for this coupling.[2]

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS, tracking the consumption of the 4-iodoaniline. The reaction may take 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Summary

| Parameter | Value / Condition | Rationale |

| Coupling Partners | 4-Iodoaniline, Perfluorohexyl iodide | Readily available aryl amine and perfluoroalkyl sources. |

| Catalyst/Promoter | Copper powder (stoichiometric) | The classical promoter for Ullmann reactions.[4] |

| Solvent | DMSO | High-boiling polar aprotic solvent required for high-temperature reaction.[3] |

| Temperature | 120 - 140 °C | High temperatures are typically required for Ullmann-type couplings.[2] |

| Reaction Time | 12 - 24 hours | The reaction is often slow compared to modern catalytic methods. |

| Typical Yield | 50 - 70% | Yields can be moderate due to the harsh conditions and potential side reactions. |

Reaction Diagram

Caption: Ullmann condensation for the synthesis of 4-(perfluorohexyl)aniline.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] It offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher yields.

Principle and Rationale

The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[6] The catalytic cycle generally involves: (1) Oxidative addition of the aryl halide to a Pd(0) complex, (2) Coordination of the amine and deprotonation by the base to form a palladium amide complex, and (3) Reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[7]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to promote the reductive elimination step, which can be challenging for electron-deficient anilines.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine without competing in side reactions.

Experimental Protocol

Objective: To synthesize 4-(perfluorohexyl)aniline using a palladium-catalyzed Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Reactor Setup: In a glovebox, a dry Schlenk flask is charged with 4-bromo-1-(perfluorohexyl)benzene (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Reagent Addition: Sodium tert-butoxide (NaOtBu, 1.4 eq) is added. An ammonia equivalent, such as benzophenone imine, can be used, followed by hydrolysis, or ammonia itself can be used under specific conditions. For this example, we will consider the direct use of an ammonia surrogate or direct amination.

-

Solvent and Amine Source: Anhydrous toluene or dioxane is added, followed by the amine source.

-

Reaction: The flask is sealed and heated to 80-110 °C with stirring.

-

Monitoring: The reaction is monitored by LC-MS until the aryl bromide is consumed (typically 4-18 hours).

-

Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Data Summary

| Parameter | Value / Condition | Rationale |

| Coupling Partners | 4-bromo-1-(perfluorohexyl)benzene + Amine | Aryl bromides are common and reactive coupling partners. |

| Catalyst | Pd(0) or Pd(II) precatalyst | Standard for cross-coupling reactions.[6] |

| Ligand | Bulky phosphine (e.g., XPhos) | Facilitates the key reductive elimination step.[7] |

| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic base to generate the active amide. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |

| Temperature | 80 - 110 °C | Milder conditions compared to the Ullmann reaction. |

| Typical Yield | 70 - 95% | Generally provides high yields and good functional group tolerance. |

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Purification and Characterization

Regardless of the synthetic route, purification of the final product is essential.

-

Chromatography: Flash column chromatography using silica gel is the most common method for purifying perfluoroalkylated anilines.[3] A gradient elution system of hexane and ethyl acetate is highly effective. For compounds like 4-(perfluorooctyl)aniline, a petroleum ether:ethyl acetate (15:1) system has been reported to give recovery yields of 85-95%.[3]

-

Characterization: The structure and purity of the synthesized 4-(perfluorohexyl)aniline should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Critical Safety and Handling Considerations

4-(Perfluorohexyl)aniline is a per- and polyfluoroalkyl substance (PFAS). PFAS are classified as "forever chemicals" due to their extreme persistence in the environment and potential for bioaccumulation.[8] Exposure to certain PFAS has been linked to severe health risks.[8]

-

Hazard Identification: PFAS compounds are generally considered toxic, potential carcinogens, and reproductive hazards.[8] Always consult the Safety Data Sheet (SDS) before handling.

-

Engineering Controls: All work with PFAS should be conducted within a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation of dust or aerosols.[8]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

-

Gloves: Use chemical-resistant gloves such as nitrile or butyl. Double-gloving is recommended.[9][10]

-

Eye Protection: Chemical safety goggles and/or a full-face shield must be worn.[9]

-

Lab Coat: A lab coat or disposable gown should be worn.[8]

-

Respiratory Protection: For handling powders or potential aerosols, appropriate respiratory protection (e.g., an N95 dust mask or a respirator with P3 filters) should be used.[9]

-

-

Waste Disposal: All PFAS-contaminated waste (solid and liquid) must be segregated and disposed of as hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures, which typically involve high-temperature incineration.[8][11] Do not dispose of PFAS waste down the drain or in regular trash.

References

-

Use of Per- and polyfluoroalkyl substances (PFAS) - Environment, Health & Safety. University of Wisconsin-Madison. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]

-

Safety Data Sheet: PFAS - Carl ROTH. Carl ROTH. [Link]

-

Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]

-

Practical tips to minimize PFAS exposure. FPS Public Health. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]

-

Ullmann condensation - Wikipedia. Wikipedia. [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]

Sources

- 1. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buy 4-(Perfluorooctyl)aniline | 83766-52-3 [smolecule.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. youtube.com [youtube.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 10. Practical tips to minimize PFAS exposure | FPS Public Health [health.belgium.be]

- 11. carlroth.com [carlroth.com]

physicochemical properties of 4-(Perfluorohexyl)aniline

An In-depth Technical Guide to the Physicochemical Properties of 4-(Perfluorohexyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties. 4-(Perfluorohexyl)aniline, a member of the fluorinated aniline family, represents a building block of significant interest. This guide provides a comprehensive analysis of its core physicochemical properties, synthesis, and potential applications in drug discovery. By combining a highly electronegative perfluoroalkyl chain with a versatile aniline core, this molecule presents a unique profile of lipophilicity, basicity, and metabolic stability. This document delves into the theoretical and practical aspects of these properties, offering detailed experimental protocols for their determination and discussing their direct implications for pharmacokinetic and pharmacodynamic outcomes.

The Strategic Imperative of Fluorine in Drug Design

The use of fluorine in drug discovery has expanded dramatically, driven by its ability to fine-tune a molecule's biological and physical properties.[1] Unlike other halogens, fluorine's small size and high electronegativity allow it to exert profound effects on a molecule's conformation, pKa, metabolic stability, and membrane permeability.[2][3] These modulations can lead to significant improvements in a drug candidate's potency, selectivity, and overall pharmacokinetic profile.[4] The perfluoroalkyl group, in particular, is a powerful modulator of lipophilicity and can create unique interactions with biological targets.

Profile of 4-(Perfluorohexyl)aniline

4-(Perfluorohexyl)aniline is an aromatic amine characterized by the substitution of a perfluorohexyl chain at the para-position of the aniline ring. This structure combines the nucleophilic and synthetic versatility of the aniline moiety with the unique electronic and steric properties imparted by the heavily fluorinated alkyl chain.

Molecular Structure and Key Identifiers

The defining feature of this molecule is the juxtaposition of an electron-donating amino group (-NH₂) and a potent electron-withdrawing perfluorohexyl group (-C₆F₁₃). This electronic dichotomy governs its reactivity and physicochemical characteristics.

Table 1: Core Identifiers for 4-(Perfluorohexyl)aniline

| Identifier | Value | Source |

| IUPAC Name | 4-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)aniline | N/A (Standard Nomenclature) |

| Molecular Formula | C₁₂H₆F₁₃N | N/A (Calculated) |

| Molecular Weight | 411.16 g/mol | N/A (Calculated) |

| Canonical SMILES | NC1=CC=C(C=C1)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | N/A (Standard Representation) |

| InChIKey | (Predicted for C₁₂H₆F₁₃N) | N/A |

| CAS Number | (Not readily available for hexyl derivative) | N/A |

Note: Data for the closely related compound, 4-(Perfluorooctyl)aniline (CAS: 83766-52-3), is often used for comparative analysis.[5][6]

Caption: Molecular structure of 4-(Perfluorohexyl)aniline.

Synthesis and Purification

The synthesis of 4-perfluoroalkylanilines typically relies on coupling reactions. A common and historically significant method is the copper-mediated Ullmann-type coupling between a perfluoroalkyl iodide and a protected or functionalized aniline.[5]

Conceptual Synthesis Workflow: The reaction involves the coupling of 4-iodoaniline with perfluorohexyl iodide. Metallic copper facilitates the formation of a perfluoroalkyl radical, which then couples with the aromatic amine.[5]

Caption: Generalized Ullmann-type synthesis workflow.

Core Physicochemical Properties: A Deep Dive

The utility of 4-(Perfluorohexyl)aniline in drug development is dictated by its physicochemical properties. These properties are compared with simpler analogues to illustrate the profound impact of the perfluorohexyl chain.

Table 2: Physicochemical Property Profile

| Property | 4-Fluoroaniline[7] | 4-(Trifluoromethyl)aniline[8] | 4-(Perfluorohexyl)aniline (Predicted/Estimated) | Causality and Implication |

| LogP (o/w) | 1.15 | 2.4 | ~6.0 - 7.0 | The long, hydrophobic C₆F₁₃ chain drastically increases lipophilicity, which can enhance membrane permeability but may also lead to poor aqueous solubility and potential for bioaccumulation.[1] |

| pKa (of conjugate acid) | 4.65 | ~3.5 (Estimated) | < 3.0 | The powerful electron-withdrawing effect of the C₆F₁₃ group significantly reduces the electron density on the nitrogen atom, making the amine much less basic than aniline (pKa 4.6). This low basicity means it will be largely un-ionized at physiological pH, impacting receptor interactions and solubility.[2] |

| Aqueous Solubility | 33 g/L | Low | Very Low / Practically Insoluble | High lipophilicity (LogP) and molecular weight contribute to extremely low predicted water solubility. This is a critical challenge for formulation and bioavailability. |

| Melting Point (°C) | -1.9 | Liquid at RT[9] | 42-47 (for C₈F₁₇ analogue) | The solid nature of the related perfluorooctyl compound suggests the perfluorohexyl analogue is also a low-melting solid, influenced by molecular packing and the rigid nature of the perfluoroalkyl chain. |

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The perfluorohexyl chain makes the molecule highly lipophilic. While this can enhance passage through biological membranes like the blood-brain barrier, excessively high LogP values (>5) can lead to problems such as poor solubility, increased metabolic clearance, and off-target toxicity.[3]

Acidity/Basicity (pKa)

The basicity of the aniline nitrogen is profoundly suppressed by the strong inductive effect of the C₆F₁₃ group. A lower pKa means the compound will exist predominantly in its neutral, un-ionized form at physiological pH (7.4). This has major consequences:

-

Receptor Binding: Many drug-target interactions rely on the formation of salt bridges with charged residues. A low pKa may prevent this.

-

Solubility: The inability to form a protonated, charged species at physiological pH contributes to poor aqueous solubility.

Experimental Protocols for Property Determination

To ensure data integrity, standardized experimental protocols are essential. The following are validated, step-by-step methods for determining key physicochemical parameters.

Protocol: HPLC-Based LogP Determination

This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its LogP value.

Principle: The stationary phase (e.g., C18) is nonpolar, and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water). Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.

Methodology:

-

Standard Preparation: Prepare a series of standard compounds with known LogP values (e.g., uracil, toluene, naphthalene) in the mobile phase.

-

Sample Preparation: Prepare a stock solution of 4-(Perfluorohexyl)aniline in acetonitrile (or a suitable solvent) at ~1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

HPLC Conditions:

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 85:15 v/v), buffered to a relevant pH.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Calibration Curve: Inject the standards and record their retention times (tᵣ). Plot log k' (k' = (tᵣ - t₀)/t₀, where t₀ is the void time) against the known LogP values. A linear regression provides the calibration curve.

-

Analysis: Inject the 4-(Perfluorohexyl)aniline sample, determine its retention time, calculate its log k', and use the calibration curve to determine its LogP value.

Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards within the run validate the results.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Buy 4-(Perfluorooctyl)aniline | 83766-52-3 [smolecule.com]

- 6. 4-(Heptadecafluorooctyl)aniline | C14H6F17N | CID 3457302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

4-(Perfluorohexyl)aniline CAS number 83766-52-3

An In-Depth Technical Guide to 4-(Perfluoroalkyl)anilines: Focus on 4-(Heptadecafluorooctyl)aniline

Introduction: Beyond a Simple Building Block

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design. Among the vast array of fluorinated compounds, 4-(perfluoroalkyl)anilines represent a class of intermediates that offer more than just a scaffold for further reactions. They are enablers of advanced synthetic strategies, most notably "fluorous chemistry."

This guide provides an in-depth technical overview of 4-(Heptadecafluorooctyl)aniline (CAS No. 83766-52-3). While the common name "4-(Perfluorohexyl)aniline" is associated with the topic, the provided CAS number corresponds specifically to the C8 perfluorinated chain derivative, 4-(heptadecafluorooctyl)aniline. We will delve into its fundamental properties, synthesis, and applications, with a focus on the underlying scientific principles that make it a valuable tool for researchers, scientists, and drug development professionals. The narrative will emphasize the causality behind experimental choices, grounding theoretical concepts in practical, field-proven insights.

Part 1: Physicochemical Properties and Spectroscopic Signature

4-(Heptadecafluorooctyl)aniline is an amphiphilic molecule, characterized by a polar, hydrophilic aniline "head" and a non-polar, hydrophobic, and lipophobic perfluoroalkyl "tail." This unique structure dictates its physical properties and its utility in fluorous separation techniques.[1][2] The high fluorine content, conferred by the C8F17 group, is the key to its distinct partitioning behavior.

Table 1: Core Physicochemical Properties of 4-(Heptadecafluorooctyl)aniline

| Property | Value | Source(s) |

| CAS Number | 83766-52-3 | [3][4][5] |

| Synonyms | 4-(Perfluorooctyl)aniline | [3][5] |

| Molecular Formula | C₁₄H₆F₁₇N | [2][3][5] |

| Molecular Weight | 511.18 g/mol | [2][3][5] |

| Physical Form | Solid | [4] |

| Melting Point | 42-47 °C | |

| Purity (Typical) | ≥95.0% (GC) |

Spectroscopic Characterization: A Causal Analysis

Understanding the spectroscopic profile of 4-(heptadecafluorooctyl)aniline is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple and provides clear diagnostic signals.[2] The aromatic protons on the aniline ring typically appear in the 6.5-7.5 ppm region. Due to the symmetry of the para-substituted ring, one would expect to see two distinct doublets, characteristic of an A₂B₂ spin system. The protons ortho to the electron-donating amino group will be upfield (lower ppm) compared to the protons meta to the amino group (and ortho to the strongly electron-withdrawing perfluoroalkyl group). The NH₂ protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

-

Mass Spectrometry : Mass spectrometry is definitive for confirming the molecular weight. The molecular ion peak [M]⁺ should be observed at m/z 511.0228, corresponding to its monoisotopic mass.[2] The fragmentation pattern under electron ionization would likely show losses of fluorine and potentially cleavage of the C-C bond adjacent to the aromatic ring.

Part 2: The Logic of Fluorous Chemistry: A Paradigm Shift in Purification

The primary value of the long perfluoroalkyl chain in this molecule is its application as a "fluorous tag" or "ponytail".[1] Fluorous chemistry leverages the unique solubility properties of highly fluorinated compounds, which are soluble in fluorinated solvents but poorly soluble in both aqueous and common organic solvents.[1][6] This creates a third phase, enabling a powerful and efficient purification strategy known as fluorous solid-phase extraction (F-SPE).[7][8]

The Causality Behind Fluorous Synthesis: This technique was developed to overcome the purification bottlenecks of traditional chromatography, especially in library synthesis and multi-step reactions.[6][7][8] By tagging a substrate or reagent with a fluorous chain, the tagged molecule can be selectively retained on a fluorous silica column while non-fluorinated impurities and excess reagents are washed away with organic solvents. The desired fluorous compound is then eluted with a fluorinated solvent. This simplifies purification to a filtration-like process, avoiding tedious column chromatography.[6][8]

Caption: General workflow of a fluorous synthesis strategy.

Part 3: Synthetic Methodologies

The synthesis of 4-(heptadecafluorooctyl)aniline typically involves the coupling of a perfluoroalkyl source with an aniline derivative. The classical and most cited method is an Ullmann-type coupling reaction.[2]

Protocol: Ullmann-Type Synthesis of 4-(Heptadecafluorooctyl)aniline

This protocol is based on established literature procedures for similar couplings.[2]

Step-by-Step Methodology:

-

Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper powder (2.0 eq) and 4-iodoaniline (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry. Then, add perfluorooctyl iodide (1.5 eq) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain vigorous stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Causality Behind the Protocol:

-

Why Copper? The copper metal acts as the catalyst, facilitating the reductive coupling between the aryl halide (4-iodoaniline) and the perfluoroalkyl iodide. It undergoes oxidative addition to form an organocopper intermediate.

-

Why DMSO? DMSO is a polar aprotic solvent that is excellent for dissolving the reactants and can withstand the high reaction temperatures required for the Ullmann coupling.

-

Why 120 °C? This temperature provides the necessary activation energy for the C-C bond formation, which can be sluggish for perfluoroalkyl couplings.

-

Why a Nitrogen Atmosphere? This prevents the oxidation of the copper catalyst and other potential side reactions.

Sources

- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 2. Buy 4-(Perfluorooctyl)aniline | 83766-52-3 [smolecule.com]

- 3. 4-(Heptadecafluorooctyl)aniline | C14H6F17N | CID 3457302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(HEPTADECAFLUOROOCTYL)ANILINE | 83766-52-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(Perfluorohexyl)aniline: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Perfluorohexyl)aniline, a compound of significant interest in pharmaceutical and materials science due to its unique physicochemical properties imparted by the perfluorohexyl moiety. In the absence of extensive published quantitative solubility data, this document synthesizes theoretical principles, draws analogies from structurally related molecules, and presents a robust experimental framework for researchers to determine its solubility in various organic solvents. This guide is intended for scientists and professionals in drug development and chemical synthesis, offering both predictive insights and practical methodologies to effectively utilize this compound in their research endeavors.

Introduction: The Dichotomous Nature of 4-(Perfluorohexyl)aniline

4-(Perfluorohexyl)aniline (C₁₂H₈F₁₃N) is an aromatic amine distinguished by the presence of a C6F13 perfluoroalkyl chain. This structural feature bestows upon the molecule a unique combination of properties. The aniline core provides a reactive handle for a multitude of chemical transformations, making it a valuable building block in organic synthesis.[1][2] The perfluorohexyl tail, on the other hand, introduces a fluorous character, leading to properties such as high lipophobicity, metabolic stability, and unique intermolecular interactions.[3] The judicious incorporation of such fluorinated moieties is a widely recognized strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles.[4]

Understanding the solubility of 4-(Perfluorohexyl)aniline is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification processes like recrystallization, and formulation for biological assays. The molecule's bifurcated nature, possessing a polar amino group and a non-polar aromatic ring, alongside a highly non-polar and lipophobic perfluoroalkyl chain, suggests a complex solubility profile that does not adhere to simplistic "like dissolves like" predictions.[5][6]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, primarily the enthalpy and entropy of mixing. For a molecule like 4-(Perfluorohexyl)aniline, several intermolecular forces come into play:

-

Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).[6]

-

Dipole-Dipole Interactions: The polar C-N bond and the overall dipole moment of the aniline moiety contribute to interactions with polar solvents.[6]

-

Van der Waals Forces: These forces are present between all molecules and will be a factor in interactions with non-polar solvents.[6]

-

Fluorophilic/Fluorophobic Interactions: The perfluorohexyl chain introduces a "fluorous" character. Perfluorinated compounds exhibit limited van der Waals interactions with hydrocarbon-based organic solvents, leading to the "lipophobic" nature.[7] Consequently, 4-(Perfluorohexyl)aniline is expected to show enhanced solubility in fluorinated solvents.

Based on these principles, a qualitative prediction of the solubility of 4-(Perfluorohexyl)aniline in common organic solvents can be made:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen bonding capability of the solvent can interact with the amino group. However, the large, non-polar perfluorohexyl tail is expected to significantly limit solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO | Moderate | These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. The overall polarity of these solvents may offer a better balance for solvating both the polar and non-polar parts of the molecule compared to protic solvents. |

| Non-Polar | Hexane, Toluene | Very Low | The significant polarity of the aniline head group and the lipophobicity of the perfluorohexyl chain will likely lead to poor solvation in non-polar hydrocarbon solvents. |

| Fluorinated | Trifluorotoluene, Perfluorohexane | High | The principle of "like dissolves like" is most applicable here. Fluorinated solvents are expected to favorably interact with the perfluorohexyl chain, leading to the highest solubility.[7] |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to solvate the perfluorohexyl chain may be better than hydrocarbons but less effective than fluorinated solvents. |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific quantitative data, an experimental approach is necessary to determine the precise solubility of 4-(Perfluorohexyl)aniline. The isothermal gravimetric method is a robust and widely used technique for this purpose.[5][6]

Materials and Equipment

-

4-(Perfluorohexyl)aniline (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pipettes and volumetric flasks

-

Oven or vacuum oven

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility:

Caption: Workflow for determining solubility via the gravimetric method.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(Perfluorohexyl)aniline to a vial. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Centrifuge the vial to further ensure the separation of the solid phase.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately transfer a known volume of the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent completely in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Solubility (mol/L) = (Mass of residue (g) / Molecular weight of solute ( g/mol )) / (Volume of aliquot (L))

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 4-(Perfluorohexyl)aniline at 25°C

| Organic Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Toluene | Non-Polar | Experimental Value | Calculated Value |

| Trifluorotoluene | Fluorinated | Experimental Value | Calculated Value |

| Dichloromethane | Chlorinated | Experimental Value | Calculated Value |

| ... (add other solvents) | ... | ... | ... |

Interpreting this data in the context of the theoretical principles outlined in Section 2 will provide a comprehensive understanding of the solubility behavior of 4-(Perfluorohexyl)aniline. For instance, a significantly higher solubility in trifluorotoluene compared to toluene would validate the importance of fluorophilic interactions.

Conclusion and Future Directions

The solubility of 4-(Perfluorohexyl)aniline is a complex interplay of hydrogen bonding, polarity, and fluorous interactions. While theoretical considerations provide a valuable predictive framework, precise quantitative data can only be obtained through rigorous experimental determination. The protocol detailed in this guide offers a reliable method for researchers to generate this critical data. A thorough understanding of its solubility will undoubtedly facilitate the broader application of this and other perfluoroalkyl-substituted anilines in drug discovery, materials science, and synthetic chemistry, paving the way for the development of novel and improved products.

References

-

OUCI. (n.d.). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 273.35 to 322.85 K under 101.3 kPa. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Heptadecafluorooctyl)aniline. Retrieved from [Link]

-

DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. Retrieved from [Link]

-

Wang, M., et al. (2014). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. Journal of the American Chemical Society, 136(39), 13871-13879. Retrieved from [Link]

-

MDPI. (2026, January 12). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved from [Link]

-

Shinoda, K., Hato, M., & Hayashi, T. (1972). Physicochemical properties of aqueous solutions of fluorinated surfactants. The Journal of Physical Chemistry, 76(6), 909-914. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). US4532352A - Separation of aniline and p-fluoroaniline.

-

Arctom Scientific. (n.d.). 4-(Perfluorooctyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy 4-(Perfluorooctyl)aniline | 83766-52-3 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-(Perfluorohexyl)aniline

This in-depth technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 4-(perfluorohexyl)aniline. As a compound of interest in materials science and drug development, a thorough understanding of its spectral characteristics is paramount for its unambiguous identification and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this fluorinated aromatic amine.

Introduction

4-(Perfluorohexyl)aniline, with the chemical structure presented in Figure 1, is an aromatic amine featuring a C6 perfluorinated alkyl chain at the para position of the aniline ring. This unique combination of a hydrophilic amino group and a highly hydrophobic and lipophobic perfluorohexyl group imparts distinct physicochemical properties to the molecule. Accurate and comprehensive spectral analysis is therefore crucial for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.

This guide will delve into the predicted spectral data for 4-(perfluorohexyl)aniline based on established principles of spectroscopy and data from analogous compounds. For each analytical technique, we will present the expected spectral features, provide a detailed interpretation of the underlying structural information, and outline a standardized experimental protocol for data acquisition.

Figure 1: Chemical Structure of 4-(Perfluorohexyl)aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-(perfluorohexyl)aniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(perfluorohexyl)aniline is expected to be relatively simple, with signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing perfluorohexyl group and the electron-donating amino group will influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to NH₂) | 6.7 - 6.9 | Doublet | ~ 8.5 Hz |

| Aromatic H (meta to NH₂) | 7.2 - 7.4 | Doublet | ~ 8.5 Hz |

| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet | - |

Interpretation:

-

The aromatic region will display an AA'BB' system, which often simplifies to two doublets due to the strong influence of the para substituents. The protons ortho to the electron-donating amino group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons meta to the amino group.[1]

-

The protons meta to the amino group (and ortho to the electron-withdrawing perfluorohexyl group) will be deshielded and appear at a higher chemical shift (downfield).

-

The amine protons will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The highly electronegative fluorine atoms in the perfluorohexyl chain will have a significant impact on the chemical shifts of the carbons in the chain and the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 145 - 150 |

| C-H (ortho to NH₂) | 114 - 116 |

| C-H (meta to NH₂) | 128 - 130 |

| C-C₆F₁₃ | 120 - 125 (with C-F coupling) |

| CF₂ (chain) | 105 - 125 (multiple signals with C-F coupling) |

| CF₃ | ~118 (with C-F coupling) |

Interpretation:

-

The carbon attached to the amino group (C-NH₂) will be significantly deshielded.

-

The carbons ortho to the amino group will be shielded due to the electron-donating effect of the nitrogen.

-

The carbon attached to the perfluorohexyl chain will be influenced by the strong electron-withdrawing effect of the chain and will exhibit complex splitting due to coupling with fluorine atoms.

-

The carbons of the perfluorohexyl chain will appear in the range of 105-125 ppm and will show complex multiplets due to one-bond and two-bond C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2] The spectrum of 4-(perfluorohexyl)aniline will show distinct signals for each of the chemically non-equivalent fluorine environments in the perfluorohexyl chain.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |

| -CF₂-Ar | -110 to -115 |

| -(CF₂)₄- | -120 to -126 (multiple signals) |

| -CF₃ | ~ -81 |

Interpretation:

-

The CF₂ group directly attached to the aromatic ring is expected to be the most deshielded of the perfluoromethylene groups.

-

The four internal CF₂ groups will have similar but distinct chemical shifts, appearing in the range of -120 to -126 ppm.

-

The terminal CF₃ group will have a characteristic chemical shift around -81 ppm.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(perfluorohexyl)aniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire at least 16 scans.

-

Set the spectral width to cover the range of 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans for good signal-to-noise (typically several hundred to thousands).

-

Set the spectral width to cover the range of 0-160 ppm.

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse experiment, with or without proton decoupling.

-

Set the spectral width to cover the range of -70 to -140 ppm.

-

Use a fluorine-free probe or a probe with a fluorine background signal that does not interfere with the sample signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-(perfluorohexyl)aniline will be dominated by absorptions from the N-H bonds of the amino group, the aromatic ring, and the C-F bonds of the perfluorohexyl chain.

| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~ 3450 | Medium |

| N-H Symmetric Stretch | ~ 3350 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| Aromatic C=C Stretch | 1600 - 1620 and 1500 - 1520 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Interpretation:

-

The two distinct N-H stretching bands around 3450 and 3350 cm⁻¹ are characteristic of a primary amine.[4]

-

The presence of the aromatic ring is confirmed by the weak C-H stretching above 3000 cm⁻¹ and the C=C stretching bands in the 1500-1620 cm⁻¹ region.[5]

-

The most intense feature in the spectrum will be a broad and strong absorption band in the 1100-1300 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the perfluoroalkyl chain.[6]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: If the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl₄), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 413 | Molecular Ion |

| [M - CF₃]⁺ | 344 | Loss of a trifluoromethyl radical |

| [M - C₂F₅]⁺ | 294 | Loss of a pentafluoroethyl radical |

| [C₆H₆N]⁺ | 92 | Aniline radical cation |

Interpretation:

-

The molecular ion peak at m/z 413 would confirm the molecular weight of 4-(perfluorohexyl)aniline.

-

Fragmentation of the perfluoroalkyl chain is expected to be a major pathway, leading to a series of ions corresponding to the loss of CₙF₂ₙ₊₁ radicals.

-

Cleavage of the C-C bond between the aromatic ring and the perfluoroalkyl chain can lead to the formation of an aniline radical cation at m/z 92.

Fragmentation Pathway of 4-(Perfluorohexyl)aniline

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Overall Spectroscopic Workflow

The comprehensive characterization of 4-(perfluorohexyl)aniline involves a logical sequence of spectroscopic analyses.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-(perfluorohexyl)aniline. By understanding the expected chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most comprehensive and unambiguous structural confirmation of 4-(perfluorohexyl)aniline.

References

-

Byrd, K. M., & Tantillo, D. J. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Education, 93(7), 1245–1250. [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(10), 4639-4648. [Link]

-

Lee, H. B., & Peart, T. E. (1988). Perfluoro and chloro amide derivatives of aniline and chloroanilines: a comparison of their formation and gas chromatographic determination by mass selective and electron-capture detectors. Journal of Chromatography A, 447, 367–376. [Link]

-

Tyreman, M., Jenne, A., & Stalke, D. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3426–3435. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Chemistry Frontiers, 6(15), 2736-2741. [Link]

-

SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Stirnemann, G., & Wernersson, E. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 143(33), 13079–13087. [Link]

-

Stare, J., & Stalke, D. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3426–3435. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Stare, J., & Stalke, D. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5396. [Link]

-

PubChem. (n.d.). 4-(Nonafluoro-tert-butyl) aniline. Retrieved from [Link]

-

University of Rochester. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Heptadecafluorooctyl)aniline. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]

-

Stirnemann, G., & Wernersson, E. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 143(33), 13079–13087. [Link]

-

SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). {Supplementary Data}. Retrieved from [Link]

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

-

ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Supplementary Information. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). d3dt04388f1.pdf. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 5). (PDF) Ion [C 5H 5O] + formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. Retrieved from [Link]

-

ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azom.com [azom.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

Sourcing 4-(Perfluorohexyl)aniline: A Technical Guide for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, securing a reliable supply of specialized chemical intermediates is a critical step in the innovation pipeline. This guide provides an in-depth technical overview of 4-(Perfluorohexyl)aniline, a fluorinated aromatic amine of interest for its unique physicochemical properties. While not a commonly cataloged commercial product, this guide will navigate its technical profile, potential synthesis pathways, and strategies for procurement through custom synthesis.

Executive Summary: The Scarcity of Off-the-Shelf 4-(Perfluorohexyl)aniline

Technical Profile of 4-(Perfluorohexyl)aniline

While experimental data for 4-(Perfluorohexyl)aniline is not abundant in the public domain, its properties can be reliably extrapolated from closely related fluorinated anilines. The defining feature of this molecule is the presence of a C6F13 perfluorohexyl chain attached to the para-position of an aniline ring. This "fluorous" tail imparts significant and desirable properties.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₂H₆F₁₃N |

| Molecular Weight | 411.16 g/mol |

| Predicted CAS Number | Not assigned. |

| Appearance | Likely a solid at room temperature. |

| Key Structural Features | Aromatic aniline head and a highly fluorinated aliphatic tail. |

| Expected Properties | High hydrophobicity and lipophobicity, chemical and thermal stability, and unique electronic properties due to the electron-withdrawing nature of the perfluoroalkyl group. |

The strategic incorporation of a perfluoroalkyl chain, such as in 4-(perfluorohexyl)aniline, can significantly influence a molecule's conformation, pKa, membrane permeability, and metabolic pathways. These attributes make such compounds valuable building blocks in drug discovery and materials science.

Applications in Research and Drug Development

Fluorinated compounds are of significant interest in the pharmaceutical and agrochemical industries. The introduction of a perfluoroalkyl group can enhance the biological activity and pharmacokinetic profile of a drug candidate. Potential applications and research areas for 4-(perfluorohexyl)aniline include:

-

Drug Discovery: As a building block for creating novel therapeutics with improved metabolic stability and bioavailability. The perfluorohexyl group can modulate lipophilicity, which is a critical parameter in drug design.

-

Materials Science: In the synthesis of specialized polymers and coatings that require low surface energy, high chemical resistance, and thermal stability.

-

Fluorinated Surfactants: The amphiphilic nature of 4-(perfluorohexyl)aniline suggests its potential use in the formulation of highly stable surfactants.

Proposed Synthesis Route

For the purpose of engaging a custom synthesis provider, a plausible synthetic route is essential. Based on established methods for synthesizing similar perfluoroalkylanilines, a common approach is the Ullmann-type coupling reaction.[1] This would involve the reaction of a perfluoroalkyl halide with an appropriately substituted aniline.

A potential synthesis pathway for 4-(perfluorohexyl)aniline is outlined below:

Caption: Proposed Ullmann coupling for 4-(Perfluorohexyl)aniline synthesis.

Experimental Protocol Outline:

-

To a reaction vessel containing a suitable solvent (e.g., dimethyl sulfoxide), add 4-iodoaniline, 1-iodo-tridecafluorohexane, and activated copper powder.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 120-160 °C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS).

-

Upon completion, cool the reaction mixture and perform a work-up to remove the copper catalyst and solvent.

-

Purify the crude product using column chromatography or recrystallization to obtain 4-(perfluorohexyl)aniline.

Commercial Sourcing: Custom Synthesis Providers

Given the lack of off-the-shelf availability, researchers will need to partner with a company specializing in custom chemical synthesis. Several companies have expertise in fluorination chemistry and offer custom synthesis services. When approaching these vendors, providing the information from this guide, including the proposed synthesis route, will be beneficial.

Potential Custom Synthesis Providers:

-

Amfluoro [2]

-

Companies specializing in fluorinated building blocks.

It is recommended to contact multiple providers to compare quotes, timelines, and capabilities.

Workflow for Sourcing and Qualification of a Custom-Synthesized Chemical

The process of acquiring and validating a custom-synthesized compound requires a systematic approach to ensure quality and suitability for research.

Caption: Workflow for sourcing and qualifying custom-synthesized compounds.

Safety and Handling

As with all aniline derivatives, 4-(perfluorohexyl)aniline should be handled with care in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from similar compounds. Aniline derivatives are generally toxic if swallowed, in contact with skin, or if inhaled.

References

-

PubChem. 4-(Heptadecafluorooctyl)aniline. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterization of fluorine-substituted polyanilines. Available at: [Link]

- Google Patents. US4145364A - Preparation of fluorinated anilines.

-

National Center for Biotechnology Information. (2021). Synthesis of Fluorinated Amines: A Personal Account. PMC. Available at: [Link]

-

PubChem. 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. 4-(Heptadecafluorooctyl)aniline. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Available at: [Link]

-

PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-(Perfluorohexyl)aniline

A Note on Nomenclature: While this guide addresses the safe handling of "4-(Perfluorohexyl)aniline," readily available safety and toxicological data specifically for a perfluorohexyl derivative are scarce. The predominant and well-documented analogue is 4-(Perfluorooctyl)aniline (CAS No. 83766-52-3), also known as 4-(heptadecafluorooctyl)aniline.[1][2] Given the structural similarity and the general toxicological patterns of perfluorinated compounds, this guide will leverage the available data for the perfluorooctyl derivative as a conservative and primary reference point to ensure the highest standards of safety. Researchers handling any perfluoroalkylaniline should treat the substance with the utmost caution, assuming a similar or greater hazard profile.

Introduction: The Double-Edged Sword of Perfluorinated Anilines

Perfluorinated anilines, including 4-(perfluorooctyl)aniline, are a class of compounds with unique physicochemical properties stemming from the presence of a highly fluorinated alkyl chain attached to an aniline core.[1] These properties, such as enhanced thermal stability, hydrophobicity, and lipophobicity, make them valuable building blocks in medicinal chemistry, materials science, and drug development.[1] They are utilized in the synthesis of fluorinated surfactants, specialized polymers, and as intermediates for pharmaceuticals where the fluorine moiety can enhance metabolic stability or binding affinity.[1]

However, the very characteristics that make these molecules attractive also necessitate a rigorous and informed approach to their handling. The aniline backbone is a well-known toxophore, and the addition of a persistent perfluoroalkyl chain raises significant safety and environmental concerns.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the safe handling, storage, and disposal of 4-(perfluorooctyl)aniline, ensuring both personal safety and environmental stewardship.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. Due to the limited specific toxicological data for many novel fluorinated compounds, a conservative approach, informed by data from close structural analogs, is essential.

GHS Classification and Hazard Statements

Based on data for 4-(perfluorooctyl)aniline and related fluorinated anilines, the compound should be treated as highly hazardous. The following table summarizes the anticipated GHS hazard classifications.

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity (Oral, Inhalation) | H302 + H332: Harmful if swallowed or if inhaled | [4] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | [4][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][6] |

| Carcinogenicity | H351: Suspected of causing cancer | [4] |

| Reproductive Toxicity | H360D: May damage the unborn child | [4] |

| Effects on or via Lactation | H362: May cause harm to breast-fed children | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (liver, blood) through prolonged or repeated exposure | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [2] |

Causality: The aniline moiety is known to cause methemoglobinemia, leading to cyanosis and impaired oxygen transport in the blood. The perfluoroalkyl chain contributes to the compound's persistence and potential for bioaccumulation, raising concerns about long-term organ damage, particularly to the liver, and developmental toxicity.[3][7]

The Imperative of a Pre-Work Risk Assessment

Before any new procedure involving 4-(perfluorohexyl)aniline is initiated, a formal risk assessment must be conducted. This process involves:

-

Identifying Hazards: What are the intrinsic toxic, physical, and environmental hazards of the chemical and any other reagents being used?

-

Evaluating Risks: What is the likelihood and severity of exposure during the planned experiment (e.g., inhalation of dust during weighing, skin contact during transfer)?

-

Implementing Controls: What engineering controls (fume hoods), administrative controls (SOPs), and personal protective equipment (PPE) are required to minimize the risks to an acceptable level?

This self-validating system ensures that safety is not an afterthought but an integral part of the experimental design.

Physicochemical Properties

Understanding the physical properties of 4-(perfluorooctyl)aniline is crucial for its safe handling and for predicting its behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 83766-52-3 | [1][2] |

| Molecular Formula | C₁₄H₆F₁₇N | [1] |

| Molecular Weight | 511.18 g/mol | [1][2] |

| Physical Form | Solid | [4] |

| Melting Point | 42-47 °C | [4] |

| Flash Point | Not applicable | [4] |

Engineering Controls and Safe Handling Protocols

Direct contact and inhalation are the primary routes of exposure. Therefore, robust engineering controls are non-negotiable.

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of 4-(perfluorohexyl)aniline, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Glove Box: For procedures with a high risk of aerosolization or when handling the substance as a fine powder, the use of a glove box under an inert atmosphere provides an additional layer of containment and protection.[8]

Standard Operating Procedure (SOP) for Handling

The following step-by-step protocol outlines the core requirements for safely handling the solid compound.

Objective: To safely weigh and transfer 4-(perfluorohexyl)aniline for a chemical reaction.

Prerequisites: A completed and approved risk assessment. All personnel must be trained on this SOP.

Methodology:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

Decontaminate the work surface within the fume hood.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood.

-

Don all required Personal Protective Equipment (see Section 4).

-

-

Weighing:

-

Place an analytical balance inside the fume hood or use a draft shield.

-

Carefully open the container of 4-(perfluorohexyl)aniline, avoiding any puff of powder.

-

Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat.

-

Perform all transfers slowly and deliberately to minimize dust generation.

-

Securely close the primary container immediately after dispensing.

-

-

Transfer:

-

Carefully add the weighed solid to the reaction vessel. A powder funnel may be used to prevent spillage.

-

If any material is spilled, decontaminate the area immediately (see Section 5.1).

-

-

Post-Handling:

-

Decontaminate all equipment that came into contact with the chemical.

-

Wipe down the work surface in the fume hood.

-

Dispose of all contaminated disposables (weigh boats, gloves) in a designated hazardous waste container.

-

Carefully doff PPE as described in the workflow below, avoiding self-contamination.

-

Thoroughly wash hands and forearms with soap and water.

-